![molecular formula C15H20N6O2 B2507763 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903433-75-9](/img/structure/B2507763.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a class of compounds known for their diverse pharmacological activities . It contains a piperazine moiety, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The process typically involves stirring a mixture of the appropriate starting materials in a solvent like DMF .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also contains a piperazine ring and a tetrahydrofuran ring .Chemical Reactions Analysis
The compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, can undergo various chemical reactions. For instance, the Cbz-protected piperazinones can be cyclized, and the protecting group can be removed by hydrogenation on Pd/C .科学的研究の応用
Synthesis and Chemical Properties
Research in organic synthesis has led to the development of novel 1,2,4-triazole derivatives, including compounds structurally related to the one you're interested in. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the compound's potential in medicinal chemistry applications. The synthesis involved reactions of various ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of triazole chemistry in creating bioactive molecules (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Clark and Elbaum (2007) discussed an orthogonal protection strategy for synthesizing 2-substituted piperazines, showing the relevance of such methodologies in constructing complex molecules like the one you are interested in. This research provides insights into synthetic strategies that could be applicable for creating derivatives of the compound (Clark & Elbaum, 2007).
Biological Activity and Applications
The synthesis and biological evaluation of related compounds have been extensively studied. For example, compounds with the 1,2,4-triazolo[4,3-a]pyrazine moiety have been explored for their potential as P2X7 antagonists, which are relevant in models of depression and epilepsy. Rudolph et al. (2015) identified methyl substituted derivatives within this class that exhibited potent antagonist activity and good drug-like properties (Rudolph, Alcázar, Ameriks, Antón, Ao, Bonaventure, Carruthers, Chrovian, De Angelis, Lord, Rech, Wang, Bhattacharya, Andrés, & Letavic, 2015).
Additionally, Ma et al. (2014) synthesized and evaluated triazolo-phthalazine derivatives bearing substituted piperazine moieties for their positive inotropic activity, demonstrating the potential therapeutic applications of compounds with similar structural features. These compounds showed favorable activities compared to standard drugs, suggesting their utility in developing new therapeutics (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).
作用機序
While the exact mechanism of action of this specific compound is not mentioned in the search results, compounds with similar structures have been found to interact with various biological targets. For example, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the Neurokinin receptor , and others have shown antibacterial activities .
将来の方向性
特性
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h3-4,12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCVFJDQGDHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。